4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with the molecular formula C3H6ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound. The reaction conditions often include the use of a palladium catalyst and carbon monoxide under ambient pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents, under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride: A similar compound with a methyl group at the 5-position.
4-amino-1,2-dihydro-3H-pyrazol-3-one dihydrochloride: Another derivative with slight structural variations.
Uniqueness
4-amino-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-1,2-dihydropyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.2ClH/c4-2-1-5-6-3(2)7;;/h1H,4H2,(H2,5,6,7);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKTEALCNOAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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